Lipophilicity Shift: 4-Ethyl vs. 4-Methyl-1,4-diazepan-5-one
The computed XLogP3 for 4-ethyl-1,4-diazepan-5-one is -0.6, compared to -1.0 for the 4-methyl analog – a 0.4 log unit increase that predicts roughly 2.5-fold higher partition into lipid bilayers. This difference is substantial enough to shift the compound from a predominantly aqueous-phase distribution (logP ≤ -1) to a logP range more permissive of passive blood–brain barrier permeability [1][2].
| Evidence Dimension | Hydrophobicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.6 |
| Comparator Or Baseline | 4-Methyl-1,4-diazepan-5-one: XLogP3 = -1.0 |
| Quantified Difference | ΔXLogP3 = +0.4 (≈2.5× higher lipid partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2025/2026 releases |
Why This Matters
Procurement decisions for CNS-targeted libraries should prioritize the ethyl analog when moderate lipophilicity is required; the methyl analog may be too polar for lead-like CNS profiles.
- [1] PubChem Compound Summary for CID 53410108, '4-Ethyl-1,4-diazepan-5-one', Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/172314-55-5 (accessed Apr 2026). View Source
- [2] PubChem Compound Summary for CID 18506889, '4-Methyl-1,4-diazepan-5-one', Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/172314-56-6 (accessed Apr 2026). View Source
